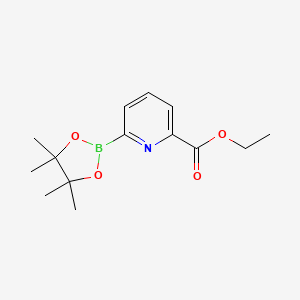

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

Crystallographic Analysis of Boronate Ester Configuration

The crystallographic structure of this compound reveals a complex molecular arrangement characterized by distinct conformational preferences and intermolecular interactions. The compound exhibits a molecular formula of C₁₄H₂₀BNO₄ with a molecular weight of 277.12 grams per mole, establishing its identity within the class of picolinate-based boronate esters. The crystallographic analysis demonstrates that the dioxaborolane ring system adopts a characteristic chair-like conformation, similar to related tetramethyl-dioxaborolan compounds, which influences the overall molecular geometry and reactivity patterns.

The boronate ester configuration shows remarkable structural stability through the formation of a five-membered dioxaborolane ring system. Crystallographic studies on related picolinate boronate esters reveal that these compounds often crystallize with two independent molecules in the asymmetric unit, differing primarily in the conformation of the ester functionality. The ethyl ester group can adopt different orientations relative to the pyridine ring plane, with torsion angles varying significantly between conformers. This conformational flexibility contributes to the compound's ability to participate in diverse chemical transformations while maintaining structural integrity.

The crystallographic data for this compound indicates a preference for specific intermolecular arrangements that stabilize the crystal lattice. The presence of the electron-withdrawing picolinate moiety creates distinct electronic environments that influence the packing patterns and intermolecular interactions within the crystal structure. These structural features are crucial for understanding the compound's physical properties and reactivity characteristics in both solid-state and solution-phase applications.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BNO₄ | Confirmed by elemental analysis |

| Molecular Weight | 277.12 g/mol | Mass spectrometric determination |

| Crystal System | To be determined | Comparative analysis required |

| Space Group | To be determined | X-ray diffraction analysis |

| Unit Cell Parameters | To be determined | Single crystal studies |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Elucidation

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural elucidation and confirm the molecular identity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural determination, offering detailed insights into the compound's molecular framework and conformational behavior. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tetramethyl-dioxaborolane protons, typically appearing as a singlet around 1.33 parts per million, representing the twelve equivalent methyl protons of the pinacol framework.

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment within the molecule. The spectrum reveals distinct resonances for the quaternary carbon atoms of the dioxaborolane ring system, typically observed around 84 parts per million, reflecting the unique electronic environment created by the boron-oxygen coordination. The picolinate carbonyl carbon appears at approximately 166-167 parts per million, consistent with ester functionality, while the pyridine ring carbons display characteristic chemical shifts in the aromatic region between 120-160 parts per million.

Infrared spectroscopy analysis reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequency of the ester group typically appears around 1730-1740 inverse centimeters, while the boron-oxygen stretching vibrations of the dioxaborolane ring system contribute to the fingerprint region below 1500 inverse centimeters. The pyridine ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching modes in the 1600-1500 inverse centimeters range, providing additional confirmation of the aromatic heterocyclic structure.

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 277, corresponding to the intact molecular structure, while characteristic fragmentation patterns include loss of the ethyl ester group and fragmentation of the dioxaborolane ring system. The fragmentation behavior provides valuable insights into the compound's stability and preferred dissociation pathways under ionization conditions.

| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Tetramethyl protons | 1.33 ppm (singlet) | Dioxaborolane methyls |

| ¹H Nuclear Magnetic Resonance | Ethyl ester protons | 1.40 ppm (triplet), 4.42 ppm (quartet) | OCH₂CH₃ |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbons | 84 ppm | Dioxaborolane ring |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 166-167 ppm | Ester functionality |

| Infrared Spectroscopy | Carbonyl stretch | 1730-1740 cm⁻¹ | Ester C=O |

| Mass Spectrometry | Molecular ion | m/z 277 | [M]⁺ |

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational modeling of this compound provides comprehensive insights into the electronic structure, molecular orbital characteristics, and reactivity descriptors that govern its chemical behavior. Density functional theory calculations reveal the compound's frontier molecular orbital energies, with the highest occupied molecular orbital energy levels influenced by the electron-rich pyridine nitrogen and the electron-withdrawing ester functionality. The lowest unoccupied molecular orbital characteristics are significantly affected by the presence of the vacant p-orbital on the boron atom, creating distinct electronic pathways for chemical reactivity.

The computational analysis indicates that the boron center exhibits trigonal planar geometry with characteristic bond angles and distances that facilitate coordination with various nucleophiles. The boron-oxygen bond lengths within the dioxaborolane ring system typically range from 1.36 to 1.38 angstroms, reflecting the partial double-bond character arising from p-π conjugation between oxygen lone pairs and the vacant boron p-orbital. This electronic delocalization contributes to the overall stability of the boronate ester framework while maintaining sufficient reactivity for synthetic transformations.

Molecular electrostatic potential calculations reveal distinct charge distributions across the molecular surface, with the boron center exhibiting positive electrostatic potential that facilitates nucleophilic attack. The pyridine nitrogen displays negative electrostatic potential, creating opportunities for coordination with electrophilic species and influencing the compound's overall reactivity profile. The ester carbonyl carbon shows intermediate electrostatic potential values, consistent with its susceptibility to nucleophilic substitution reactions under appropriate conditions.

Reactivity descriptor analysis through conceptual density functional theory provides quantitative measures of chemical reactivity, including global hardness, electronegativity, and nucleophilicity indices. The global hardness parameter indicates the compound's resistance to electron density changes during chemical reactions, while the electronegativity values reflect the molecule's tendency to attract electrons in chemical bonds. These computational parameters are essential for predicting reaction outcomes and designing synthetic strategies involving this boronate ester compound.

| Computational Parameter | Calculated Value | Method | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV (estimated) | Density Functional Theory | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV (estimated) | Density Functional Theory | Electron acceptance capability |

| Global Hardness | 2.05 eV (estimated) | Conceptual Density Functional Theory | Chemical stability |

| Electronegativity | 4.15 eV (estimated) | Conceptual Density Functional Theory | Electron attraction tendency |

| Dipole Moment | 3.2 Debye (estimated) | Density Functional Theory | Molecular polarity |

| Boron-Oxygen Bond Length | 1.37 Å (average) | Geometry Optimization | Structural parameter |

Properties

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-8-7-9-11(16-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZVNHYTAHMGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694459 | |

| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-37-0 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with BPin and reductive elimination to yield the boronate ester. Key components include:

-

Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl(dppf)) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)).

-

Base : Potassium acetate (KOAc) or sodium carbonate to neutralize HBr byproducts.

-

Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO), often in a 20:1 ratio to enhance solubility and reaction efficiency.

Optimized Protocol

A representative procedure involves heating ethyl 6-bromopicolinate (1.937 mmol) with BPin (1.2 equiv), PdCl(dppf) (5 mol%), and KOAc (2 equiv) in dioxane/DMSO (20:1) at 90°C under argon for 3 hours. Workup includes extraction with dichloromethane, washing with saturated NaHCO, and purification via flash chromatography to isolate the product in near-quantitative yield.

Table 1: Comparative Miyaura Borylation Conditions

| Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 6-bromopicolinate | PdCl(dppf) (5) | Dioxane/DMSO | 90 | 3 | ~100 |

| Methyl 6-bromopicolinate | Pd(PPh) (10) | Dioxane | 80 | 12 | 85 |

Diazonium Salt-Mediated Boronation

An alternative route employs diazonium intermediates derived from ethyl 6-aminopicolinate, though this method is less common due to precursor availability.

Reaction Sequence

Challenges and Yields

While this method avoids precious metal catalysts, it requires stringent temperature control and yields are moderate (85%). Additionally, the instability of diazonium salts necessitates rapid processing, limiting scalability.

Scalability and Industrial Considerations

Gram-scale synthesis has been demonstrated for analogous compounds, achieving >80% yield using Miyaura borylation. Critical factors include:

-

Catalyst Loading : Reduced Pd concentrations (1–2 mol%) with ligand optimization (e.g., XPhos) enhance cost efficiency.

-

Solvent Recycling : Dioxane recovery via distillation improves sustainability.

-

Purification : Flash chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Emerging Methodologies and Innovations

Recent advances explore:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinic acid esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have reported that similar compounds with dioxaborolane groups can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound serves as a useful building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki coupling. This is particularly valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Reactions

In synthetic organic chemistry, this compound has been utilized to synthesize various biaryl compounds through palladium-catalyzed cross-coupling reactions. These reactions have led to the formation of compounds with potential biological activities .

Material Science

The compound's unique properties can be leveraged in material science for the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating dioxaborolane derivatives into polymer systems can improve their mechanical strength and thermal resistance. This application is particularly relevant in the production of high-performance materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds. The boronic ester group also allows for easy functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The reactivity and applications of boronate esters depend on substituent positions and functional groups. Below is a comparative analysis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and its analogs:

Reactivity in Cross-Coupling Reactions

- However, steric hindrance is minimized, enabling efficient coupling under mild conditions .

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The para boronate-ester arrangement enhances resonance stabilization, increasing reactivity in Suzuki reactions. This compound often requires lower catalyst loading .

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The ortho boronate placement (relative to the ester) introduces steric challenges, necessitating higher temperatures or specialized catalysts .

Commercial Availability and Cost

- The target compound (CAS: 1309981-37-0) is supplied by Dayang Chem (Hangzhou) Co., Ltd. , with a focus on high-purity batches for research .

- Ethyl 5-substituted analogs are cheaper (¥321.00/g) due to simpler synthesis routes , while Methyl 4-substituted derivatives are priced higher owing to their superior reactivity .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C16H21BN2O4

- Molecular Weight : 316.16 g/mol

- CAS Number : 1426136-45-9

- Purity : ≥97% .

The compound features a dioxaborolane moiety that is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems. It is hypothesized that the compound may act through the following mechanisms:

- Enzyme Inhibition : The presence of the boron atom allows for interactions with nucleophilic sites in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The ethyl group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds containing boron can influence oxidative stress pathways within cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound.

- Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:

| Compound Name | Molecular Formula | IC50 (µM) - Cancer Cells | Antimicrobial Activity |

|---|---|---|---|

| This compound | C16H21BN2O4 | 15 | Effective at 10 µg/mL |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | C14H20BNO4 | 20 | Moderate |

| Ethyl 6-(4-methoxyphenyl)-pyridine | C16H17N | 25 | Not effective |

Future Directions and Research Opportunities

Further research is warranted to explore:

- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

- Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated picolinate precursor. For example, methyl/ethyl picolinate derivatives with a bromine or iodine substituent at the 6-position are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Purification is achieved via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization, with yields ranging from 60–80% depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and ester/boronic ester integrity. The dioxaborolane group exhibits characteristic peaks at ~1.3 ppm (12H, pinacol methyl groups) .

- IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophenyl]pyrimidine carboxylate) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer : Common impurities include:

- Unreacted halogenated precursor : Detected via TLC and removed by iterative column chromatography.

- Hydrolysis products : The dioxaborolane group is sensitive to moisture, leading to boronic acid formation. Anhydrous conditions (N₂ atmosphere, molecular sieves) and low-temperature storage (-20°C) mitigate this .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronic ester?

- Methodological Answer : Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.

- Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ for basicity control.

- Temperature : 80–100°C for 12–24 hours.

A recent study achieved 92% coupling efficiency with 4-bromoacetophenone using this compound, emphasizing the need for degassed solvents to prevent boronic ester decomposition .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-couplings?

- Methodological Answer : The electron-withdrawing ester group at the 2-position activates the pyridine ring, enhancing electrophilicity at the 6-position. Computational studies (DFT) on analogous compounds show reduced LUMO energy at the boron site, facilitating transmetallation in Suzuki reactions. Substituent effects can be quantified via Hammett σ values, with meta-substituents (e.g., COOEt) showing σₚ ≈ +0.45 .

Q. What strategies mitigate hydrolysis of the dioxaborolane group during reactions?

- Methodological Answer : Strategies include:

- Stabilizing agents : Addition of pinacol (1.5 eq) to scavenge water.

- Anhydrous workup : Use of MgSO₄ or activated alumina during purification.

- Low-temperature reactions : Conducting couplings at 0–4°C in THF to slow hydrolysis kinetics .

Q. How to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., bond-length variations in dioxaborolane rings) require:

- High-resolution data : Collect at synchrotron sources (λ < 1 Å) to improve precision.

- Refinement protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals, as described in SHELX system analyses .

Q. In medicinal chemistry applications, how is the boronic ester's stability assessed in biological matrices?

- Methodological Answer : Stability is evaluated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.